Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate
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Overview
Description
Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate is an organic compound with the molecular formula C13H11ClN2O4S It is a derivative of carbamate and pyridine, featuring a benzyl group and a chlorosulfonyl functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate typically involves the reaction of benzyl carbamate with 6-chlorosulfonylpyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Benzyl carbamate and 6-chlorosulfonylpyridine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of benzyl carbamate and 6-chlorosulfonylpyridine are handled using automated systems.
Optimized Reaction Conditions: The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamide derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., sodium hydroxide).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products
Substitution: Formation of N-substituted carbamates or sulfonamides.
Reduction: Formation of sulfonamide derivatives.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It may inhibit or modulate the activity of enzymes, leading to changes in cellular processes such as signal transduction or metabolism.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate
- Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate
- Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate
Uniqueness
Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C13H11ClN2O4S |
---|---|
Molecular Weight |
326.76 g/mol |
IUPAC Name |
benzyl N-(6-chlorosulfonylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H11ClN2O4S/c14-21(18,19)12-7-6-11(8-15-12)16-13(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
InChI Key |
LTUPLJFJPDROQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CN=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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